

Chemical and physical properties of Pyrametostrobin

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An In-depth Technical Guide to the Chemical and Physical Properties of Pyrametostrobin

Introduction

Pyrametostrobin is a broad-spectrum strobilurin fungicide.[1] Like other fungicides in its class, it is effective against a range of plant pathogens by inhibiting mitochondrial respiration.[1][2] This document provides a comprehensive overview of the chemical and physical properties of **Pyrametostrobin**, its mechanism of action, and relevant experimental methodologies for its analysis. This guide is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity

Pyrametostrobin is a synthetic fungicide belonging to the methoxycarbamate group.[3] Its chemical structure is based on a pyrazole ring system.



Identifier	Value	
IUPAC Name	methyl (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamate[3]	
CAS Name	methyl N-[2-[[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl]phenyl]-N-methoxycarbamate[3]	
CAS Number	915410-70-7[3][4]	
Molecular Formula	C21H23N3O4[3][4][5]	
Molecular Weight	381.4 g/mol [5]	
InChIKey	DWTVBEZBWMDXIY-UHFFFAOYSA-N[3]	
Canonical SMILES	CC1=C(N(N=C1C2=CC=CC2)C)OCC3=CC= CC=C3N(C(=O)OC)OC[1]	

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Pyrametostrobin**.

Property	Value	Source
Boiling Point	495.7 °C	[1]
Flashpoint	253.6 °C	[1]

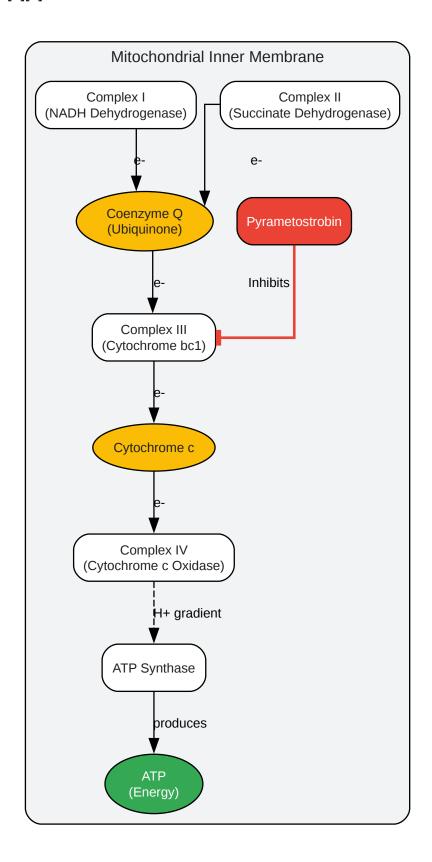
Note: Data for melting point, water solubility, vapor pressure, and octanol-water partition coefficient were not available in the provided search results.

Mechanism of Action

Pyrametostrobin is classified as a Quinone outside Inhibitor (QoI) fungicide.[1] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2][5][6][7][8][9] [10][11][12] This disruption of the electron transport chain prevents ATP synthesis, depriving the fungal cells of the energy required for growth and survival, ultimately leading to cell death.



[6][9] This targeted action provides protective, curative, and eradicative properties against fungal pathogens.[1][6]





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Caption: Mechanism of action of Pyrametostrobin.

Experimental Protocols Synthesis of Pyrametostrobin

The commercial production of **Pyrametostrobin** involves a multi-step chemical synthesis. The process begins with 1,4-dimethyl-3-phenylpyrazole as a starting material. This compound undergoes an etherification reaction with a substituted benzyl alcohol. The final step is the formation of a carbamate to yield the **Pyrametostrobin** methyl ester.[1]



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Caption: Simplified workflow for the synthesis of Pyrametostrobin.

Analytical Determination

A common and sensitive method for the determination of **Pyrametostrobin** and its metabolites in various matrices like soil and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[13]

Sample Preparation (QuEChERS)

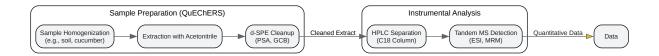
- Extraction: A representative sample (e.g., cucumber or soil) is homogenized and then extracted with acetonitrile.[13]
- Salting Out: Partitioning is induced by adding salts such as magnesium sulfate and sodium chloride.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix



components. For samples like cucumber, graphitized carbon black (GCB) may also be used. [13]

HPLC-MS/MS Analysis

- Chromatographic Separation: The cleaned extract is injected into an HPLC system, typically with a C18 column, to separate Pyrametostrobin from other compounds.[13]
- Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source.
- Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[13]



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